Melting Point as a Class-Level Indicator of Diastereomeric Salt Stability
The target salt combines N-acetyl-L-phenylalanine, a resolving agent with a sharp melting point of 163.0-167.0 °C, which is indicative of high purity and robust intermolecular packing . In contrast, the (3S,4R)-4-aminotetrahydropyran-3-ol hydrochloride is expected to have a lower melting point and potential hygroscopicity issues common to lower molecular weight amine hydrochlorides . Class-level inference on N-acetyl-DL-phenylalanine salts shows that L-salts consistently have higher melting points than their racemic counterparts, a property directly linked to superior crystal lattice energy and stability [1]. This suggests the target (2S)-configured N-acetyl-L-phenylalanine salt will exhibit a higher melting point and superior thermal stability compared to a theoretical hydrochloride or a salt with a racemic acid, simplifying purification and storage.
| Evidence Dimension | Melting Point (Thermal Stability Indicator) |
|---|---|
| Target Compound Data | N-acetyl-L-phenylalanine component: 163.0-167.0 °C (for the free acid) |
| Comparator Or Baseline | Hydrochloride salt of the amine (no specific data, but expected lower based on class) vs. DL-acid salt (Lower melting point for DL-salts observed in class [1]) |
| Quantified Difference | Class-level: L-salt melting points > DL-salt melting points. Target salt's acid component melts >80 °C higher than N-acetyl-DL-phenylalanine free acid (approx. 80°C lower for racemate [1]). |
| Conditions | Differential Scanning Calorimetry (DSC) data for pure components. |
Why This Matters
A higher and sharper melting point is a practical proxy for chemical purity and crystalline stability, facilitating purification, handling, and accurate formulation in procurement and downstream synthetic applications.
- [1] Nohira, H. et al. "Racemic Structures and Optical Resolutions by Preferential Crystallization of the Amine Salts of N-Acetyl-DL-phenylalanine." Nippon Kagaku Kaishi, vol. 1983, no. 8, 1983, pp. 1189-1195. View Source
